molecular formula C18H21NO5S B2521264 Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate CAS No. 320417-78-5

Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate

Cat. No.: B2521264
CAS No.: 320417-78-5
M. Wt: 363.43
InChI Key: DMHLBOGMDBGEIH-UHFFFAOYSA-N
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Description

Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate (CAS: 320417-78-5) is a heterocyclic compound featuring a thiophene core esterified at the 2-position and substituted at the 3-position with a furyl group modified by a cyclohexylamino carbonyloxy methyl moiety. Its molecular formula is C₁₈H₂₁NO₅S, with a molecular weight of 363.44 g/mol .

Properties

IUPAC Name

methyl 3-[5-(cyclohexylcarbamoyloxymethyl)furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-22-17(20)16-14(9-10-25-16)15-8-7-13(24-15)11-23-18(21)19-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHLBOGMDBGEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate (CAS: 320417-78-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₁N₁O₅S
  • Molecular Weight : 363.44 g/mol
  • IUPAC Name : this compound

The compound features a thiophene ring, which is known for its diverse biological activities, and a furan moiety that may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiophene derivatives often act as enzyme inhibitors. Research indicates that compounds with similar structures can inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The presence of the cyclohexylamino group suggests potential interactions with neurotransmitter receptors, which could modulate neurotransmission and have implications in neuropharmacology.
  • Antioxidant Activity : Compounds containing thiophene and furan rings have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, a study demonstrated that similar compounds inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways. This compound may exhibit similar effects, although specific data on this compound is limited.

Antimicrobial Properties

Research into related thiophene compounds has shown promising antimicrobial activity against various pathogens. The structural attributes of this compound may confer similar properties, warranting further investigation into its efficacy against bacterial and fungal strains.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated that thiophene derivatives induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Screening Related compounds showed significant activity against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Assay Similar structures inhibited key metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Differences

  • Cyclohexyl vs. Morpholine/Benzyl Groups : The target compound’s cyclohexyl group imparts significant lipophilicity compared to the morpholine (polar, cyclic ether-amine) and benzyl (aromatic) substituents. This property may enhance membrane permeability in biological systems or improve compatibility with hydrophobic matrices in materials .
  • Pyridinylamino vs. Cyclohexylamino: The pyridinyl substituent (CAS 477851-72-2) introduces a basic nitrogen, enabling hydrogen bonding and π-π interactions, which are absent in the cyclohexyl variant. This difference could influence binding affinity in enzyme inhibition studies .
  • Dicyanovinyl vs. Carbonyloxy Methyl: The dicyanovinyl group (CAS 136428-42-7) is a strong electron-withdrawing group, making the compound suitable for conductive polymers or photovoltaic materials. In contrast, the carbonyloxy methyl group in the target compound is more versatile for derivatization .

Physicochemical Properties

  • Solubility: The morpholinocarbonyl analog (CAS 477851-62-0) exhibits higher aqueous solubility due to the polar morpholine ring, whereas the target compound’s cyclohexyl group favors organic solvents .
  • Thermal Stability: The dicyanovinyl derivative (CAS 136428-42-7) has a higher boiling point (457.5±45.0 °C) due to strong intermolecular interactions, compared to the target compound’s ~360–380 °C (estimated) .

Pharmaceutical Potential

  • Target Compound: The cyclohexyl group may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted drugs. No direct biological data are available, but analogs like CAS 477851-63-1 (benzylamino) have shown activity in receptor-binding assays .
  • Pyridinyl Derivative (CAS 477851-72-2) : Tested as a kinase inhibitor scaffold due to pyridine’s ability to coordinate metal ions .

Agrochemical Use

  • Structural analogs such as thifensulfuron-methyl () are commercial herbicides, but the target compound’s bulkier substituent may reduce herbicidal activity. Instead, it could serve as a synergist or intermediate in pesticide formulations .

Materials Science

  • Dicyanovinyl Derivative (CAS 136428-42-7): Used in organic semiconductors due to its electron-accepting properties. The target compound’s ester and furan groups could stabilize charge-transfer complexes .

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